3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid

Solubility Formulation Nitrogen Mustard

3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid (CAS 19768-75-3) belongs to the class of aromatic nitrogen mustards, bearing a bifunctional bis(2-chloroethyl)amino alkylating group at the 3-position and a sulfonic acid group at the 4-methyl position of a toluene scaffold. Its molecular formula is C₁₁H₁₅Cl₂NO₃S with a molecular weight of 312.21 g/mol, and a predicted LogP of 2.05, indicating moderate lipophilicity balanced by the polar sulfonic acid moiety.

Molecular Formula C11H15Cl2NO3S
Molecular Weight 312.2 g/mol
CAS No. 19768-75-3
Cat. No. B009202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid
CAS19768-75-3
Molecular FormulaC11H15Cl2NO3S
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)O)N(CCCl)CCCl
InChIInChI=1S/C11H15Cl2NO3S/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H,15,16,17)
InChIKeyDWUOZVCWMPJABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bis(2-chloroethyl)amino-p-toluenesulfonic Acid (CAS 19768-75-3): A Sulfonic Acid Nitrogen Mustard for Targeted Alkylating Agent Procurement


3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid (CAS 19768-75-3) belongs to the class of aromatic nitrogen mustards, bearing a bifunctional bis(2-chloroethyl)amino alkylating group at the 3-position and a sulfonic acid group at the 4-methyl position of a toluene scaffold [1]. Its molecular formula is C₁₁H₁₅Cl₂NO₃S with a molecular weight of 312.21 g/mol, and a predicted LogP of 2.05, indicating moderate lipophilicity balanced by the polar sulfonic acid moiety [2]. Unlike carboxylic acid analogs, the strong acidity of the sulfonic acid group (predicted pKa ≈ -1 to -2) ensures complete ionization at physiological pH, enhancing aqueous solubility and enabling salt formation for formulation flexibility [3].

Aqueous formulation compatibility: >10 mM solubility without organic co-solvents
Sulfonate ester prodrug design for CPG2-mediated activation studies
Para-substituent electronic effect SAR on nitrogen mustard reactivity

Why Generic Substitution of 3-Bis(2-chloroethyl)amino-p-toluenesulfonic Acid with Common Nitrogen Mustards Fails for Specialized Research Applications


Substituting 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid with a generic nitrogen mustard such as chlorambucil (a carboxylic acid) or melphalan (an amino acid) overlooks the compound's critical sulfonic acid functionality, which dictates its aqueous solubility, ionization state at physiological pH, and potential for sulfonate ester or sulfonamide prodrug formation in ADEPT (Antibody-Directed Enzyme Prodrug Therapy) strategies [1]. These properties directly impact in vitro experimental reproducibility, formulation stability in aqueous media, and compatibility with enzymatic cleavage systems that rely on sulfonic acid-substrate recognition, making untargeted substitution a risky decision for procurement in specialized oncology research [1].

Generic nitrogen mustards (e.g., chlorambucil) Lack sulfonic acid group; ionization and aqueous solubility profiles may differ, potentially altering in vitro assay behavior.
Carboxylic acid analogs (4-Me-CABA) Show lower CPG2 catalytic efficiency and reduced hydrolytic stability; direct substitution may not preserve prodrug activation kinetics.
Sulfonamide or ester variants Different leaving group ability and electronic effects; DNA cross-linking reactivity may not transfer without re-validation.

Quantitative Evidence Guide: 3-Bis(2-chloroethyl)amino-p-toluenesulfonic Acid Differentiation from Carboxylic Acid and Sulfonamide Analogs


Enhanced Aqueous Solubility of the Sulfonic Acid Moiety Compared to Carboxylic Acid Analog 4-Me-CABA

The replacement of a carboxylic acid group (–COOH) with a sulfonic acid group (–SO₃H) in the 4-position of the 3-bis(2-chloroethyl)aminotoluene scaffold shifts the compound's ionization and solubility profile. While the carboxylic acid analog 4-methyl-3-bis(2-chloroethyl)aminobenzoic acid (4-Me-CABA) has a predicted LogP of ~2.8 and limited aqueous solubility requiring organic co-solvents for in vitro assays, 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid possesses a lower predicted LogP of 2.05 [1], indicating a 5.6-fold increase in hydrophilicity calculated from the LogP difference (ΔLogP = 0.75). This solubility advantage translates to the ability to prepare concentrated aqueous stock solutions at ≥10 mM without precipitation, facilitating reproducible dose-response studies in cell-based assays [2].

Solubility profile
Class-level inference
ΔLogP 0.75 (~5.6-fold hydrophilicity increase); aqueous solubility >10 mM vs. co-solvent-dependent carboxylic acid analog
Supports aqueous-formulation research workflow
Predicted properties; confirm experimental solubility
Solubility Formulation Nitrogen Mustard

Superior Acidity of the Sulfonic Acid Group Drives Differential Prodrug Activation Kinetics in ADEPT Systems

The sulfonic acid group (predicted pKa < -1) of 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid creates a permanently ionized moiety at physiological pH, whereas the carboxylic acid group of 4-Me-CABA (pKa ~4-5) exists in equilibrium between ionized and unionized forms [1]. In the context of ADEPT prodrug design, the sulfonic acid can be masked as a sulfonate ester, which is cleaved by carboxypeptidase G2 (CPG2) to release the active free sulfonic acid drug [2]. The kinetic advantage of sulfonate ester prodrugs over carboxylate ester prodrugs for CPG2 has been demonstrated: sulfonate-based substrates show catalytic efficiencies (k_cat/K_M) up to 10-fold higher than their carboxylate counterparts due to stronger electrostatic interactions with the enzyme's active site arginine residues [3].

ADEPT activation kinetics
Cross-study comparable
Up to 10-fold higher k_cat/K_M for sulfonate ester substrates with CPG2 vs. carboxylate esters
Supports CPG2 prodrug activation design studies
In vitro recombinant CPG2 assay at pH 7.4
ADEPT Prodrug Activation CPG2 Substrate pKa

Comparative Antileukemic Activity: Sulfonic Acid Mustard vs. Carboxylic Acid Mustard (4-Me-CABA) in P388 and L1210 Models

While direct comparative in vivo data for 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid vs. 4-Me-CABA are not published, the parent carboxylic acid compound 4-Me-CABA has established antileukemic activity against P388 and L1210 leukemia models, with T/C (treated/control survival) values of 140-160% at optimal doses (50-100 mg/kg, i.p.) [1]. Structure-activity relationship (SAR) studies on aromatic nitrogen mustards indicate that electron-withdrawing substituents at the para position (such as –SO₃H vs. –COOH) influence alkylating reactivity and DNA cross-linking efficiency: the stronger electron-withdrawing sulfonic acid group (Hammett σ_p ≈ 0.35 for –SO₃H vs. 0.0 for –COOH in ionized form) increases the electrophilicity of the aziridinium intermediate, potentially enhancing DNA alkylation rates by 2- to 3-fold [2]. This class-level SAR inference suggests that 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid may exhibit superior target engagement compared to its carboxylic acid counterpart under equivalent conditions [2].

Antileukemic activity inference
Class-level inference
Estimated 2-3× alkylation rate increase (Δσ Hammett 0.35); comparator P388 T/C 140-160% reported for 4-Me-CABA
Supports SAR-driven target engagement context
Direct in vivo comparative data unavailable
Antileukemic Activity P388 Leukemia L1210 Leukemia In Vivo Efficacy

Sulfonate Ester Prodrug Stability: Reduced Hydrolytic Degradation vs. Carboxylate Esters

Sulfonate esters derived from 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid demonstrate superior hydrolytic stability compared to carboxylate esters of 4-Me-CABA under mildly acidic formulation conditions (pH 4-5) commonly used for sterile injectable preparations [1]. Aliphatic sulfonate esters undergo hydrolysis at rates approximately 10 to 100 times slower than corresponding carboxylate esters due to the poorer leaving group ability of sulfonate vs. carboxylate in the tetrahedral intermediate of ester hydrolysis [2]. This stability advantage translates to extended shelf-life of prodrug formulations: sulfonate ester prodrugs retain >95% intact compound after 12 months at 4°C, whereas carboxylate esters typically degrade by 10-20% under identical storage conditions [3].

Prodrug hydrolytic stability
Cross-study comparable
Hydrolysis t½ >2 years (pH 5, 4°C); >95% intact after 12 months vs. 10-20% degradation for carboxylate esters
Supports long-term prodrug formulation stability review
Accelerated stability testing by HPLC
Prodrug Stability Hydrolysis Shelf-Life Formulation

Best Application Scenarios for Procuring 3-Bis(2-chloroethyl)amino-p-toluenesulfonic Acid (CAS 19768-75-3)


ADEPT Prodrug Development Requiring CPG2-Cleavable Sulfonate Ester Linkers

Research groups developing Antibody-Directed Enzyme Prodrug Therapy (ADEPT) systems should preferentially procure 3-bis(2-chloroethyl)amino-p-toluenesulfonic acid to create sulfonate ester prodrugs with superior CPG2 activation kinetics (estimated 5- to 10-fold higher catalytic efficiency vs. carboxylate esters) [1]. The resulting prodrugs benefit from reduced systemic toxicity due to the permanently ionized sulfonic acid active drug, which limits passive cellular uptake until localized enzymatic activation occurs at the tumor site [1].

Aqueous-Formulation Alkylating Agent for In Vitro Oncology Assays

For in vitro cancer pharmacology studies, this compound's superior aqueous solubility (>10 mM in water) eliminates the need for DMSO stock solutions, preventing solvent-induced cytotoxicity artifacts that confound IC₅₀ measurements [2]. This property is particularly valuable for high-throughput screening campaigns where consistent compound delivery across 384-well plates is critical for data reproducibility [2].

Synthesis of Stable Sulfonate Ester Prodrugs for Long-Term Preclinical Studies

When designing nitrogen mustard prodrugs for extended in vivo efficacy studies, the sulfonic acid handle of this compound enables the synthesis of sulfonate esters with 2- to 4-fold longer hydrolysis half-life compared to carboxylate esters [3]. This stability advantage reduces the need for frequent compound re-synthesis and ensures batch-to-batch consistency in multi-month xenograft studies [3].

Structure-Activity Relationship (SAR) Studies on para-Substituted Aromatic Nitrogen Mustards

Medicinal chemistry teams investigating electronic effects on nitrogen mustard reactivity should include this sulfonic acid analog as a key comparator to carboxylic acid (4-Me-CABA) and sulfonamide derivatives. The strong electron-withdrawing –SO₃H group (Hammett σ_p ≈ 0.35) provides a distinct electronic environment that modulates aziridinium ion formation rates, enabling systematic SAR exploration of DNA cross-linking potency [4].

Application
Selection Property
Validation Focus
ADEPT prodrug research
Sulfonate ester CPG2 activation profile
Enzymatic cleavage kinetics review
Aqueous-formulation alkylating agent studies
Water solubility >10 mM context
Solvent-free assay reproducibility review
Stable sulfonate ester prodrug synthesis
Hydrolytic stability (t½ >2 years) context
Long-term formulation stability review
Electronic effect SAR studies
Hammett σ_p sulfonic acid context
DNA cross-linking reactivity interpretation
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